Anti-cancer agents: Some triazolopyridazines exhibit potent cytotoxic activity against various cancer cell lines, as demonstrated with compound 23, 3-(2,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[4,3-i]purine. []
Antimicrobial agents: Several triazolopyridazines possess antimicrobial properties. For example, compounds 8h, 8f, and 8b display significant antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Staphylococcus epidermidis. []
Tankyrase inhibitors: Certain triazolopyridazine derivatives have been identified as potent and selective inhibitors of tankyrases, enzymes involved in various cellular processes, including Wnt signaling and telomere maintenance. []
Adenosine receptor antagonists: Triazolopyridazines can act as antagonists of adenosine receptors, which are involved in various physiological processes, making them potential targets for treating conditions like Parkinson's disease and Alzheimer's disease. []
Compound Description: CMTP is a compound synthesized and characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry . Its structure, confirmed through single crystal X-ray diffraction, reveals crystallization in the monoclinic system with the space group P2 1/c . The compound exhibits intermolecular hydrogen bonds (C-H…O and C-H…N) and has been subjected to Hirshfeld surface analysis and DFT calculations to understand its interactions and chemical reactivity . Molecular docking studies have been employed to investigate its antioxidant activity .
Relevance: CMTP shares a core [, , ]triazolo[4,3-b]pyridazine structure with 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine. The primary structural difference lies in the substituents at the 6 and 3 positions of the pyridazine ring. CMTP has a chlorine atom at the 6-position and a [(4-methylphenoxy)methyl] group at the 3-position, while 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine features a methyl group at the 6-position and a benzyloxy group at the 8-position.
Compound Description: This compound was synthesized and characterized using spectroscopic methods like FT-IR, 1H NMR, and 13C NMR. Its structure was confirmed by single-crystal X-ray diffraction, revealing a bowl-like conformation of the seven-membered ring . The crystal structure exhibits intermolecular interactions, including offset π-stacking and hydrogen bonding (C–H···N, N–H···N, C–H···O) . Hirshfeld surface analysis provided insights into the nature of these interactions. Furthermore, molecular docking and molecular dynamics studies were conducted to understand its potential as an adenosine A1 receptor inhibitor .
Relevance: While this compound belongs to the broader triazolo-triazepine class, it shares a structural similarity with 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine in the fused triazole ring system. Both compounds contain a [, , ]triazolo moiety, signifying a potential common starting material or synthetic route. Understanding the structure-activity relationship of this related compound might provide insights into modifications that could influence the biological activity of 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine.
Compound Description: MTTT is investigated for its corrosion inhibition properties on carbon steel in phosphoric acid solutions . Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy (EIS), were conducted to evaluate its effectiveness . The results showed good inhibition efficiency, increasing with higher MTTT concentrations . Adsorption studies indicated that MTTT follows the Langmuir adsorption isotherm, suggesting monolayer adsorption on the steel surface . Polarization studies identified MTTT as a mixed-type inhibitor, influencing both anodic and cathodic corrosion reactions .
Relevance: Although MTTT differs significantly from 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine in its overall structure, it highlights the potential of compounds containing the [, , ]triazolo moiety for material science applications. This finding might open up new avenues for exploring the properties of 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine beyond its potential biological activities.
N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)benzamide and N-(3-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl)sulphonamide Derivatives
Compound Description: These derivatives were synthesized from 3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-yl)phenyl) aniline and investigated for their antimicrobial activities . While the specific activities were not detailed in the provided abstract, the compounds were reported to exhibit good to moderate activity against tested microorganisms .
Compound Description: CL 218872 is described as a potential anxiolytic agent and was synthesized with carbon-14 and carbon-13 labeling for absorption, metabolism, and pharmacokinetic studies [, ].
Compound Description: These derivatives were designed, synthesized, and evaluated for their bioactivity, specifically their inhibition of chlorophyll content and growth in Spirodela polyrhiza (common duckweed) [, ]. Some derivatives exhibited significant inhibition of chlorophyll content (>80%) and growth (>70%) at a concentration of 10 µg/ml [, ]. Quantitative structure-activity relationship (QSAR) studies revealed a correlation between bioactivity and molecular hydrophobicity (LogP) [, ].
Relevance: These derivatives are structurally analogous to 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine, sharing a common [, , ]triazolo[4,3-b]pyridazine core with a methyl group at the 6-position and a (trifluoromethyl)phenyl group at the 8-position. The primary difference lies in the presence of an oxygen atom at the 3-position, forming a pyridazinone ring. This structural similarity allows for a direct comparison of their bioactivities, aiding in the understanding of how structural modifications, especially the presence or absence of the 3-oxo group, affect biological activity. This information is crucial for further development and optimization of compounds based on the [, , ]triazolo[4,3-b]pyridazine scaffold.
Relevance: This compound, although structurally distinct from 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine at first glance, shares a key structural motif: the [, , ]triazolo[4,3-b]pyridazine core. This shared motif, despite the different substituents and additional structural elements, highlights the versatility of the triazolopyridazine scaffold as a pharmacophore for developing inhibitors targeting diverse biological targets. The case of PF-04254644 emphasizes the importance of thorough off-target activity profiling during drug development to avoid late-stage attrition due to toxicity. Understanding the structural features of PF-04254644 that contribute to its PDE inhibitory activity could guide the design of future analogs based on the triazolopyridazine scaffold with improved selectivity profiles.
6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine and its Nucleophilic Substitution Products
Compound Description: This compound and its derivatives, obtained via vicarious nucleophilic substitution, were synthesized and characterized using spectroscopic techniques and X-ray diffraction . The lipophilicities of the parent compound, its acetate derivative, and a related 3-methyl tetrazolopyridazine were measured and correlated with the degree of chlorine substitution .
Compound Description: These compounds were designed and synthesized as potential inhibitors of the bromodomain-containing protein 4 (BRD4) . One specific derivative, compound 15h, exhibited potent BRD4-BD1 inhibitory activity (IC50 = 0.42 μM) and inhibited MV4-11 leukemia cell proliferation (IC50 = 0.51 μM) . This compound also induced apoptosis, caused G0/G1 cell cycle arrest, and downregulated c-Myc expression in MV4-11 cells, highlighting its potential as a therapeutic agent for leukemia .
Relevance: Despite being structurally distinct from 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine, these derivatives illustrate the broader applicability of targeting biological systems with compounds containing a triazole ring system. The [, , ]triazolo moiety, a key component of these BRD4 inhibitors, suggests the potential for exploring the biological activity of 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine against various targets, including those involved in cancer-related pathways.
Relevance: These derivatives are directly relevant to 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine as they showcase the structure-activity relationships within the [, , ]triazolo[4,3-b]pyridazine scaffold, specifically focusing on the impact of various substituents at the 3- and 6-positions of the pyridazine ring. The lack of antihypertensive activity of these compounds, despite the presence of pharmacologically relevant groups, suggests that further structural modifications or exploration of alternative targets might be necessary to unlock the therapeutic potential of this scaffold.
1,2,4-Triazolo[4,3-b][1,2,4]triazole Derivatives
Compound Description: This series of compounds was synthesized and their structures were elucidated using 13C NMR and X-ray crystallography . One notable compound is the inner salt of 2-methyl-3-methylthio-6-phenyl-7H-1,2,4-triazolo[4,3-b][1,2,4]triazolium hydroxide, whose crystal structure revealed specific details about its conformation and the orientation of its substituents .
Relevance: These compounds, although not containing the pyridazine ring of the target compound, are relevant because they share the [, , ]triazolo ring system, highlighting the chemistry and potential building blocks related to the synthesis of 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine. The detailed structural information obtained from these studies can contribute to understanding the preferred conformations and electronic properties of the triazole ring, which can be valuable in rational drug design efforts.
6-Chloro-1,2,4-triazolo[4,3-b]pyrido[2,3-d]- and [3,2-d]pyridazines
Compound Description: These compounds (5 and 6) were synthesized from the reaction of 5,8-dichloropyrido[2,3-d]pyridazine with hydrazine hydrate, followed by treatment with formic acid . Their structures were determined, indicating the formation of both possible isomers with the triazolo ring fused at different positions of the pyridopyridazine core.
Compound Description: This series of compounds (VA(a-h)) was synthesized from the reaction of 8-thiocarbamido-1-methyl-6-phenyl-4H-[1,2,4]triazolo [4,3-a][1,4] benzodiazepine (IIIA(a)) with various isothiocyanates (IVa-h) . The synthesized compounds were characterized using chemical characteristics, elemental analysis, and spectral studies.
Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against various human cancer cell lines, including lung cancer (A549), colorectal adenocarcinoma (CaCo2), gastric cancer (EGC), hepatocellular carcinoma (HEPG2), and colon carcinoma (HT-29) .
Relevance: Though structurally different from 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine, the presence of the [, , ]triazole moiety in these derivatives highlights its potential as a pharmacophore in medicinal chemistry, particularly in the context of anticancer drug discovery.
Compound Description: These compounds, designed as formycin A analogues, were synthesized and evaluated for their antitumor and antiviral activities . Despite their structural similarity to formycin A, a naturally occurring C-nucleoside with antibiotic and antitumor activities, these synthetic analogues did not exhibit significant biological activity in the conducted assays .
Relevance: These compounds, while structurally different from 8-(Benzyloxy)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine due to the presence of the ribose sugar moiety, highlight the potential of exploring the [, , ]triazolo[4,3-b]pyridazine scaffold for developing nucleoside analogues with potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.